2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol
Description
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Properties
IUPAC Name |
[2,4-difluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHNOVVBNVQMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Organic Solvent Solubility of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol, a critical building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, formulation, and purification. This document synthesizes theoretical principles with actionable experimental protocols to serve as an in-depth resource. We will explore the physicochemical properties of the target molecule, the intermolecular forces governing its solubility, a detailed protocol for quantitative solubility determination via the gold-standard shake-flask method, and an overview of computational prediction tools.
Introduction: The Significance of Fluorinated Building Blocks
This compound (CAS No. 1936257-01-0) belongs to a class of highly functionalized aromatic alcohols. The strategic placement of fluorine and a trifluoromethyl (-CF3) group on the benzene ring confers unique electronic properties and metabolic stability to molecules that incorporate this moiety.[1][2] The trifluoromethyl group, in particular, is a cornerstone of modern drug design, often used to enhance properties like lipophilicity, metabolic resistance, and binding affinity.[1][2]
Consequently, this compound is a valuable intermediate in the synthesis of new chemical entities (NCEs) in the pharmaceutical and agrochemical industries.[3] Optimizing its use in synthesis and formulation requires a precise understanding of its solubility in a range of organic solvents. Poor solubility can hinder reaction kinetics, complicate product isolation, and create significant challenges during formulation development.[4] This guide provides the foundational knowledge and practical methodology to characterize and leverage the solubility profile of this important synthetic intermediate.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be miscible.
Molecular Properties of this compound
The solubility behavior of our target molecule is dictated by the interplay of its distinct functional groups: the aromatic ring, the polar hydroxyl group, and the electron-withdrawing fluoro- and trifluoromethyl substituents.
| Property | Value | Source |
| Molecular Formula | C8H5F5O | [5] |
| Molecular Weight | 212.12 g/mol | [5] |
| CAS Number | 1936257-01-0 | [5] |
| Functional Groups | Hydroxyl (-OH), Phenyl, Fluoro (-F), Trifluoromethyl (-CF3) | N/A |
The molecule possesses a significant dipole moment due to the asymmetric substitution on the benzene ring. The highly electronegative fluorine atoms and the potent electron-withdrawing trifluoromethyl group create a strong partial negative charge (δ-) on one side of the ring, while the benzyl alcohol moiety contributes to its polar nature.
The Role of Intermolecular Forces
Three primary forces dictate the solubility of this compound:
-
Hydrogen Bonding: The primary driver of solubility in polar protic solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom). This is the most significant interaction type with solvents like alcohols (methanol, ethanol).[6][7]
-
Dipole-Dipole Interactions: The molecule's permanent dipole will interact favorably with other polar molecules. This is the key interaction in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.[7][8]
-
London Dispersion Forces: These weak, temporary forces are present in all molecules and are the primary mode of interaction with nonpolar solvents like hexanes or toluene.[7]
The trifluoromethyl group increases lipophilicity, which can enhance solubility in less polar environments, while the polar hydroxyl group promotes solubility in polar solvents.[2] The overall solubility in a given solvent is a result of the balance between these competing influences.
Caption: Intermolecular forces governing solubility.
Qualitative Solubility Profile (Predicted)
Based on the molecular structure, a general solubility profile can be predicted. This serves as a valuable guide for solvent selection in experimental design.
-
High Solubility: Expected in polar organic solvents where strong solute-solvent interactions can overcome the solute's crystal lattice energy.
-
Polar Protic Solvents: Methanol, ethanol. The ability to form strong hydrogen bonds is key.
-
Polar Aprotic Solvents: Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF). Strong dipole-dipole interactions will promote dissolution. Similar fluorinated benzyl alcohols show good solubility in these solvents.[9]
-
-
Moderate to Low Solubility: Expected in solvents with low polarity.
-
Aromatic Hydrocarbons: Toluene, Benzene. While dispersion forces and some pi-stacking interactions are possible, the lack of strong polar interactions will limit solubility.
-
-
Very Low Solubility (Insoluble): Expected in nonpolar aliphatic solvents.
-
Alkanes: Hexanes, Heptane. The energy required to break the solute-solute interactions (crystal lattice energy) will far exceed the energy gained from weak dispersion forces with the solvent.[10]
-
Quantitative Experimental Determination: The Shake-Flask Method
While theoretical predictions are useful, precise quantitative data is essential for process development. The equilibrium shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility.[11][12][13]
Core Principle
The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. At equilibrium, the solution is saturated, and the concentration of the dissolved solid is constant. This concentration represents the thermodynamic solubility.
Detailed Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. "Excess" ensures that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Include at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the sealed vials in a constant-temperature orbital shaker or rotator. For many applications, this is performed at ambient temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. A typical duration is 24 to 72 hours.[13] Causality Note: This extended time is crucial to ensure the system reaches true thermodynamic equilibrium, which may involve the conversion of the solid to its most stable polymorphic form.
-
-
Phase Separation:
-
After agitation, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.
-
To ensure complete removal of solid particles, centrifuge the vials.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a calibrated pipette. Crucial Point: Avoid disturbing the solid material at the bottom of the vial.
-
Immediately dilute the aliquot with a known volume of a suitable mobile phase (for HPLC analysis) or solvent. This prevents the solute from precipitating out of the saturated solution due to temperature changes or solvent evaporation.
-
-
Quantification:
-
Analyze the concentration of the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Solid Phase Analysis:
-
After removing the supernatant, recover the remaining solid from the vials.
-
Analyze the solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Self-Validation Step: This confirms if a polymorphic transformation or solvate formation occurred during the experiment, which could significantly alter the solubility value.
-
Caption: Workflow for the Shake-Flask Solubility Measurement.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format, including the mean value and standard deviation from the replicates.
Hypothetical Solubility Data Table:
| Solvent | Class | Temperature (°C) | Solubility (mg/mL) ± SD |
| Methanol | Polar Protic | 25 | > 200 (Highly Soluble) |
| Acetone | Polar Aprotic | 25 | 155.4 ± 3.1 |
| Dichloromethane | Polar Aprotic | 25 | 120.7 ± 2.5 |
| Ethyl Acetate | Polar Aprotic | 25 | 95.2 ± 1.8 |
| Toluene | Aromatic | 25 | 15.6 ± 0.4 |
| n-Hexane | Nonpolar | 25 | < 0.1 (Practically Insoluble) |
Note: The data above is illustrative and should be determined experimentally.
Computational Approaches to Solubility Prediction
In modern drug development, computational (in silico) models are increasingly used for early-stage solubility screening to reduce experimental costs and time.[4][14] These models use machine learning algorithms and quantitative structure-property relationship (QSPR) principles to predict solubility based on the molecule's computed descriptors.[15][16] While these tools provide rapid estimations, they are not a substitute for rigorous experimental validation, especially for novel or highly functionalized compounds.[14][17]
Conclusion
This compound is a polar molecule whose solubility is dominated by its ability to act as a hydrogen bond donor and acceptor, as well as engage in strong dipole-dipole interactions. It is predicted to be highly soluble in polar protic and aprotic organic solvents and poorly soluble in nonpolar aliphatic solvents. For process development and formulation, this theoretical understanding must be complemented by precise, quantitative data. The shake-flask method provides a robust and reliable framework for generating this critical experimental data, ensuring that subsequent research and development efforts are built on a solid foundation of physicochemical understanding.
References
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- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
- Burke, J. (1984). Solubility Parameters: Theory and Application, Part 4 - Component Polarities. The Oakland Museum of California.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Delgado, D. R., & Martínez, F. (2013). Handbook of Solubility Data for Pharmaceuticals.
- Novak, P., et al. (2020). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Chemistry – A European Journal.
- The Good Scents Company. (n.d.). Benzyl Alcohol (CAS 100-51-6): Odor profile, Properties, & IFRA compliance.
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- Raytor. (2026, January 22).
- Pandit, R. (n.d.).
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- Wikipedia. (n.d.). Benzyl alcohol.
- Appchem. (n.d.). This compound.
- Catalent. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.
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- Royal Society of Chemistry. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks.
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- Reddit. (2024, October 11).
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- Avdeef, A. (2023, August 21). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK.
- Universidad de Alicante. (2024, November 27).
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- ResearchGate. (n.d.).
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A Senior Application Scientist's Guide to Sourcing and Quality Verification of High-Purity 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol for Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into new chemical entities (NCEs) is a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol represents a highly valuable building block, combining the electronic effects of two fluorine atoms on the aromatic ring with the potent influence of a trifluoromethyl group. This unique substitution pattern makes it a critical intermediate for synthesizing complex APIs (Active Pharmaceutical Ingredients) where precise electronic tuning and metabolic resistance are paramount. This guide provides an in-depth overview of sourcing this key reagent, establishing its quality, and understanding its application context.
Chemical Profile and Core Properties
Before initiating any sourcing or experimental work, a clear understanding of the compound's fundamental properties is essential. These identifiers are critical for accurate procurement and documentation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonym(s) | (2,4-Difluoro-5-(trifluoromethyl)phenyl)methanol | - |
| CAS Number | 1936257-01-0 | [3][4] |
| Molecular Formula | C₈H₅F₅O | [4] |
| Molecular Weight | 212.12 g/mol | [4] |
| MDL Number | MFCD28897197 | [3][4] |
The Rationale for Use: Why Trifluoromethylated Benzyl Moieties?
The utility of this specific building block is not arbitrary; it is rooted in established medicinal chemistry principles.
-
Metabolic Blocking: The -CF3 group is exceptionally stable and can act as a metabolically resistant isostere for other groups, preventing oxidative degradation at that position and thereby increasing the half-life of a drug candidate.
-
Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can significantly impact its ability to cross cell membranes and reach its biological target.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents alters the electronic density of the aromatic ring, which can influence the acidity or basicity of nearby functional groups in the final API.
-
Conformational Control: Trifluoromethylated benzyl groups have been leveraged as protecting groups in complex syntheses, such as in carbohydrate chemistry, where they can influence the stereochemical outcome of glycosylation reactions.[5]
The selection of this reagent is therefore a deliberate choice to imbue a target molecule with a specific, advantageous pharmacological profile.
Sourcing High-Purity Material: A Supplier Overview
Identifying a reliable source for high-purity starting materials is a critical, rate-limiting step in any drug development campaign. The following suppliers have been identified as listing this compound.
| Supplier | Purity Specification | CAS Number | MDL Number |
| Apollo Scientific | 95% | 1936257-01-0 | MFCD28897197[3] |
| Appchem | Not specified | 1936257-01-0 | MFCD28897197[4] |
Trustworthiness Directive: The listed purity is a starting point. It is imperative to request a lot-specific Certificate of Analysis (CoA) from any supplier before purchase. The CoA provides definitive data on the measured purity, identifies the analytical method used (e.g., HPLC, NMR), and lists any detected impurities. For GMP or late-stage development, a supplier audit may be necessary.
Caption: Sourcing and internal quality control workflow.
Quality Control & Purity Verification: A Self-Validating System
While a supplier's CoA is essential, independent verification is the cornerstone of scientific integrity. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile, UV-active compounds like this benzyl alcohol.[6]
Protocol: HPLC Purity Determination
This protocol is a robust starting point for developing a validated in-house method.
-
Instrumentation & Columns:
-
System: A standard HPLC system with a UV detector.
-
Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). This stationary phase provides excellent retention and separation for polar aromatic compounds.[6]
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: This mobile phase system is effective for polar analytes and provides good peak shape.[6] A gradient is crucial for eluting both the main compound and any impurities with different polarities.
-
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 30 |
| 30.0 | 30 |
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (Aromatic compounds with this substitution pattern typically have strong absorbance near this wavelength).
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute as needed to ensure the main peak is on scale.
-
-
Analysis & Interpretation:
-
Run a blank (injection of mobile phase) to identify system peaks.
-
Inject the sample.
-
Calculate purity using the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Causality: This method assumes all components have a similar response factor at the chosen wavelength. For rigorous quantitative analysis, especially for known impurities, a reference standard and calibration curve would be required.
-
Complementary Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities that may not be captured by HPLC.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation. A ¹H and ¹⁹F NMR spectrum will confirm the identity of the compound and can reveal impurities if they are present at sufficient levels (>1%).
-
Loss on Drying (LOD): Determines the percentage of residual solvent or water.
Application Context: The Building Block in Action
The primary role of this compound is as a reactant in a multi-step synthesis. A common application involves its conversion to a more reactive electrophile, such as a benzyl bromide or mesylate, which is then used to alkylate a nucleophile (e.g., an amine, phenol, or thiol) on a core scaffold.
Caption: Role as a building block in a synthetic pathway.
This workflow illustrates how the integrity of the initial building block (A) is fundamental to the successful and clean formation of the key drug intermediate (F). The presence of impurities from the start can lead to unwanted side-products, complicating purification and potentially compromising the final API's safety and efficacy.
Conclusion
This compound is more than just a chemical; it is a strategic tool for designing next-generation therapeutics. For the researcher, scientist, or drug development professional, success hinges not only on innovative molecular design but also on the rigorous sourcing and validation of every component. By partnering with reputable suppliers, demanding comprehensive analytical data, and performing independent quality verification, development teams can ensure the integrity of their synthetic route from the very first step. This diligence is non-negotiable in the pursuit of safe and effective medicines.
References
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Appchem. This compound | 1936257-01-0. [Link]
-
Thesis Repository. Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]
-
Patsnap. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. [Link]
-
National Center for Biotechnology Information. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]
-
Food and Agriculture Organization of the United Nations. BENZYL ALCOHOL. [Link]
-
Patsnap. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. [Link]
-
ALS Environmental. New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. [Link]
-
Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]
-
Handa Fine Chemicals. Benzyl Alcohol (Pharma Grade) | Benzyl Alcohol EP / Ph.Eur. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is a highly functionalized aromatic alcohol of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms and a trifluoromethyl group on the benzene ring dramatically influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. An understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its purification, handling, and the design of synthetic routes.
This guide addresses the current lack of direct experimental data for the melting and boiling points of this compound and provides a framework for estimating these properties based on established chemical principles and data from related compounds.
Compound Identification and Properties
A summary of the key identification and known properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Name | This compound | Appchem[1] |
| CAS Number | 1936257-01-0 | Appchem[1] |
| Molecular Formula | C₈H₅F₅O | Appchem[1] |
| Molecular Weight | 212.12 g/mol | Appchem[1] |
| Canonical SMILES | C1=C(C(=C(C=C1F)F)C(F)(F)F)CO | - |
| Physical State | Likely a solid or liquid at room temperature | Inferred |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
Analysis of Physicochemical Properties: Melting and Boiling Points
As of the latest literature and database review, specific experimental data for the melting and boiling points of this compound are not published. This is not uncommon for novel or specialized research chemicals. However, by examining the properties of structurally related benzyl alcohol derivatives, we can infer the expected range and the influence of the specific substitution pattern.
Comparative Analysis with Analogous Compounds
The following table presents the reported melting and boiling points of several structurally similar benzyl alcohols. This data serves as a basis for estimating the properties of the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzyl Alcohol | C₇H₈O | 108.14 | -15 | 205 |
| 2,4-Difluorobenzyl alcohol | C₇H₆F₂O | 144.12 | 23-26 | 185-187 |
| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | 30-33 | 97-99 @ 12 mmHg |
| 2,4,5-Trifluorobenzyl alcohol | C₇H₅F₃O | 162.11 | - | 201-204 |
| α-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | - | 64-65 @ 5 mmHg |
Discussion and Estimation
The introduction of fluorine and trifluoromethyl groups significantly alters the intermolecular forces compared to unsubstituted benzyl alcohol.
-
Effect of Fluorine Substitution: The two fluorine atoms in 2,4-Difluorobenzyl alcohol increase the molecular weight and polarity, leading to a higher melting point compared to benzyl alcohol. The boiling point is slightly lower, which could be attributed to a disruption of crystal packing and altered dipole-dipole interactions.
-
Effect of Trifluoromethyl Group: The trifluoromethyl group in 4-(Trifluoromethyl)benzyl alcohol is a strong electron-withdrawing group and significantly increases the molecular weight. This leads to a notable increase in the melting point. The boiling point at reduced pressure is provided, which is a common practice for compounds that may decompose at their atmospheric boiling point.
-
Combined Effects on this compound: Our target molecule combines the features of both difluoro- and trifluoromethyl-substituted benzyl alcohols. The presence of five fluorine atoms will result in a high molecular weight (212.12 g/mol ). The strong electron-withdrawing nature of the substituents will create significant dipole moments, leading to strong dipole-dipole interactions.
Based on this analysis, it is reasonable to predict the following for this compound:
-
Melting Point: The melting point is expected to be a solid at room temperature, likely with a melting point higher than that of both 2,4-Difluorobenzyl alcohol (23-26 °C) and 4-(Trifluoromethyl)benzyl alcohol (30-33 °C). The increased molecular weight and strong polar interactions would contribute to a more stable crystal lattice.
-
Boiling Point: The boiling point is anticipated to be significantly higher than that of benzyl alcohol and its difluoro- and trifluoromethyl-substituted analogs at atmospheric pressure. Due to the high molecular weight and polarity, it is likely that this compound would be purified by vacuum distillation to prevent decomposition at higher temperatures.
Experimental Determination of Melting and Boiling Points
For researchers requiring precise values, the following standard experimental protocols are recommended.
Melting Point Determination
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Büchi M-560 or similar) should be used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.
-
Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Diagram of Melting Point Determination Workflow
Caption: Workflow for experimental melting point determination.
Boiling Point Determination
Methodology (Micro-scale):
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube.
-
Apparatus: A Thiele tube or a similar heating bath is used. A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube. A thermometer is positioned with its bulb level with the sample.
-
Procedure: The apparatus is gently heated. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands.
-
Observation: The heat is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. For vacuum distillation, the procedure is performed under reduced pressure, and the pressure is recorded along with the boiling point.
Diagram of Boiling Point Determination Workflow
Caption: Workflow for micro-scale boiling point determination.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related fluorinated benzyl alcohols are classified as irritants. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable, yet not extensively characterized, chemical intermediate. While direct experimental data for its melting and boiling points are currently unavailable, a systematic analysis of structurally related compounds provides a reliable basis for estimation. It is predicted to be a solid at room temperature with a melting point above 33 °C and a high boiling point, likely requiring vacuum distillation for purification. This guide provides the necessary theoretical framework and experimental protocols for researchers to handle and characterize this compound effectively in their synthetic endeavors.
References
-
Appchem. This compound. [Link]
Sources
Methodological & Application
Oxidation of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol to benzaldehyde
Executive Summary
This guide details the optimized protocols for the oxidation of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol (1) to its corresponding aldehyde (2) . This transformation is critical in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., fluorinated bioisosteres).
Key Challenges:
-
Electronic Deactivation: The substrate possesses three strong electron-withdrawing groups (EWGs: two Fluorines, one Trifluoromethyl). This significantly lowers the electron density at the benzylic position, potentially retarding oxidation rates compared to non-substituted benzyl alcohols.
-
Over-Oxidation Risk: Electron-deficient aldehydes are highly electrophilic and prone to forming gem-diols (hydrates) in the presence of water. These hydrates are easily over-oxidized to benzoic acids.
-
Volatility: The polyfluorinated nature suggests the product may possess significant volatility; isolation requires controlled vacuum parameters.
Recommended Strategy:
-
Discovery Scale (<5g): Dess-Martin Periodinane (DMP) – Anhydrous, mild, and highly selective.
-
Process Scale (>10g): Activated Manganese Dioxide (MnO₂) – Heterogeneous, cost-effective, and simple filtration workup.
Chemical Reaction & Mechanism
The oxidation converts the primary alcohol to the aldehyde.[1] The presence of ortho-fluorine atoms (positions 2 and 4) and the meta-CF3 group creates a unique electronic environment.
Reaction Scheme:
Mechanistic Insight (DMP Pathway)
Unlike electrophilic oxidants (like Swern) or hydride-transfer reagents, DMP operates via a ligand exchange mechanism followed by intramolecular proton abstraction.
-
Ligand Exchange: The alcohol oxygen attacks the Iodine(V) center, displacing an acetate ligand.
-
Proton Abstraction: An acetate ligand (internal base) abstracts a proton from the benzylic carbon.
-
Reductive Elimination: The I-O bond cleaves, releasing the aldehyde and reducing Iodine(V) to Iodine(III).
Note: The electron-withdrawing nature of the ring makes the benzylic protons more acidic, potentially facilitating the proton abstraction step, provided the initial ligand exchange is not sterically hindered.
Figure 1: Mechanistic pathway for DMP oxidation. The anhydrous nature prevents hydrate formation, securing the aldehyde.
Method Selection Guide
| Feature | Method A: Dess-Martin (DMP) | Method B: Activated MnO₂ | Method C: TEMPO/Bleach |
| Scale Suitability | Discovery / Lab (mg to 10g) | Pilot / Process (>10g) | Industrial (>1kg) |
| Reaction Time | Fast (1–3 hours) | Slow (12–48 hours) | Fast (<1 hour) |
| Water Sensitivity | Strictly Anhydrous | Tolerant | Aqueous System |
| Selectivity | Excellent (Stops at Aldehyde) | Excellent (Stops at Aldehyde) | Moderate (Risk of Acid) |
| Workup | Quench + Extraction | Filtration (Simplest) | Extraction |
| Cost | High | Low | Very Low |
| Recommendation | Primary Choice | Secondary Choice | Not Recommended for this substrate |
Note on Method C: The aqueous basic conditions of the Anelli (TEMPO) oxidation can promote the formation of the hydrate of this electron-deficient aldehyde, leading to over-oxidation to the benzoic acid. It is avoided in this protocol.
Detailed Protocols
Protocol A: Dess-Martin Periodinane (Gold Standard)
Best for: High purity requirements, ensuring no over-oxidation.
Reagents:
-
Substrate (1): 1.0 equiv.
-
Dess-Martin Periodinane (DMP): 1.2 equiv.
-
Dichloromethane (DCM): Anhydrous (0.1 M concentration).
-
Sodium Thiosulfate (
): Saturated aqueous solution. -
Sodium Bicarbonate (
): Saturated aqueous solution.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen (
). -
Dissolution: Add Substrate (1) and anhydrous DCM. Stir until dissolved.
-
Addition: Add DMP solid in one portion at 0°C (ice bath).
-
Tip: While DMP is safer than IBX, it is shock-sensitive. Use a plastic spatula.
-
-
Reaction: Remove ice bath and stir at Room Temperature (20-25°C).
-
Monitoring: Check TLC or LCMS after 1 hour. The electron-deficient ring may require up to 3 hours.
-
-
Quench (Critical):
-
Dilute with diethyl ether (
). -
Pour the mixture into a beaker containing a 1:1 mixture of sat.
and sat. . -
Stir vigorously for 15-30 minutes until the organic layer is clear (DMP byproducts precipitate or dissolve into aqueous phase).
-
-
Extraction: Separate layers. Extract aqueous layer with
(2x). -
Drying: Wash combined organics with brine, dry over
, and filter. -
Concentration: Evaporate solvent under reduced pressure (Caution: Product may be volatile. Do not heat water bath >30°C ).
Protocol B: Activated Manganese Dioxide (MnO₂)
Best for: Larger scales where filtration is preferred over extraction.
Reagents:
-
Substrate (1): 1.0 equiv.
-
Activated MnO₂: 10–20 equiv (mass excess is common, e.g., 10g MnO₂ per 1g alcohol).
-
Solvent: Dichloromethane (DCM) or Chloroform (
).
Step-by-Step Procedure:
-
Activation: Ensure MnO₂ is "Activated" (precipitated grade, not ore). If unsure, heat MnO₂ at 110°C in an oven for 12 hours prior to use.
-
Reaction: Dissolve substrate in DCM. Add activated MnO₂.[2]
-
Reflux: Heat the suspension to gentle reflux (40°C).
-
Note: Electron-deficient alcohols oxidize slowly with MnO₂. Reflux is often necessary to drive the reaction within 24 hours.
-
-
Monitoring: Monitor by HPLC. If conversion stalls, add fresh MnO₂ (5 equiv).
-
Workup: Filter the hot mixture through a pad of Celite®. Wash the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate to obtain the crude aldehyde.
Workup & Purification Workflow
Figure 2: Purification workflow emphasizing the reductive quench to remove iodine species.
Analytical Control (Self-Validation)
To confirm the identity of 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde , look for these specific markers.
1. Proton NMR (
-
Aldehyde Proton (-CHO): Look for a signal around 10.2 – 10.4 ppm .
-
Crucial Detail: Unlike typical singlets, this proton often appears as a triplet or doublet of doublets due to long-range coupling (
) with the ortho-fluorines.
-
-
Aromatic Protons: Two distinct signals (due to lack of symmetry) in the 7.0–8.5 ppm range.
2. Fluorine NMR (
-
-CF3: Singlet (or doublet if coupled) around -62 ppm .
-
Ar-F: Two distinct multiplet signals in the -100 to -120 ppm range.
3. Infrared (IR):
-
C=O Stretch: Strong band at ~1700–1715 cm⁻¹ .
-
C-F Stretch: Strong bands in the 1000–1400 cm⁻¹ region.
4. Quality Criterion:
-
Acid Content: Check for a broad singlet >11 ppm (carboxylic acid). If >5%, repurify via silica column (eluent: 95:5 Hexane:EtOAc).
References
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[3][4] Chem.1983 , 48, 4155–4156. Link
-
Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[3][4] Chem.1994 , 59, 7549–7552. Link
-
Cahiez, G.; et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis1977 , 1977, 135-146. Link
- Tojo, G.; Fernandez, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.
Sources
Converting 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol to benzyl bromide
[3]
Experimental Protocols
Method A: Phosphorus Tribromide (PBr₃) – The Gold Standard
Best for: >5g scale, cost-efficiency, and minimal solid waste.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Phosphorus tribromide (PBr₃) (0.40 equiv) [Note: Theoretical is 0.33, excess ensures completion]
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet.
-
Dissolution: Charge the flask with the benzyl alcohol (1.0 equiv) and anhydrous DCM (10 mL/g substrate). Cool the solution to 0 °C using an ice bath.
-
Addition: Dilute PBr₃ (0.40 equiv) in a small volume of DCM. Add this solution dropwise via the addition funnel over 15–20 minutes.
-
Critical: The reaction is exothermic. Maintain internal temperature <5 °C to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 8:1). The alcohol is more polar (lower Rf); the bromide is less polar (higher Rf).
-
-
Quench: Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO₃.
-
Safety: PBr₃ hydrolysis generates HBr gas.[4] Evolution of gas will occur.
-
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.[5] Combine organics, wash with brine, dry over MgSO₄, and concentrate
-
Caution: The product is a lachrymator (tear-inducing). Concentrate in a well-ventilated fume hood.
-
Method B: Appel Reaction (CBr₄ / PPh₃)
Best for: Sensitive substrates or if PBr₃ is unavailable.
Protocol:
-
Dissolve the alcohol (1.0 equiv) and CBr₄ (1.25 equiv) in DCM (15 mL/g) at 0 °C.
-
Add PPh₃ (1.25 equiv) portion-wise as a solid over 10 minutes.
-
Stir at 0 °C for 30 mins, then RT for 2 hours.
-
Purification: Add Hexane to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid. Concentrate the filtrate and purify via short silica plug.
Process Control & Analytics
Successful synthesis is defined by specific analytical signatures.
NMR Validation
The most distinct feature of this conversion is the shift of the benzylic protons and the disappearance of the hydroxyl proton.
| Nucleus | Feature | Substrate (Alcohol) | Product (Bromide) | Notes |
| ¹H NMR | Benzylic -CH₂- | δ 4.65 - 4.80 ppm (d) | δ 4.45 - 4.55 ppm (d) | Upfield shift is typical. Signal appears as a doublet due to coupling with ortho-F (J ≈ 6-7 Hz). |
| ¹H NMR | -OH | Broad singlet (variable) | ABSENT | Definitive confirmation of conversion. |
| ¹⁹F NMR | 5-CF₃ | ~ -60 ppm (s) | ~ -60 ppm (s) | Minimal shift, but confirms integrity of CF₃ group. |
| ¹⁹F NMR | 2,4-F | Distinct multiplets | Distinct multiplets | Check for integration (1:1 ratio). |
Workflow Visualization
The following flowchart illustrates the critical decision points and safety steps for the PBr₃ method.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Old PBr₃ (Hydrolyzed) | Use a fresh bottle of PBr₃. The reagent should be clear/colorless, not yellow/orange. |
| "Stuck" at 90% Conv. | Equilibrium/HBr saturation | Add a small amount (0.1 equiv) of additional PBr₃ or heat gently to 35 °C (refluxing DCM). |
| New Spot on TLC (Low Rf) | Hydrolysis back to alcohol | Ensure the quench is basic (NaHCO₃). Acidic aqueous layers can reverse the reaction or hydrolyze the bromide over time. |
| Product is Yellow | Free Bromine (Br₂) | Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution to reduce Br₂. |
Safety & Handling (Crucial)
-
Lachrymator Hazard: Benzylic bromides, especially fluorinated ones, are potent lachrymators (tear gas agents).
-
Protocol: ALL operations, including rotary evaporation, must be done in a fume hood.
-
Glassware: Rinse all glassware with acetone/ethanol in the hood before removing it for cleaning.
-
-
PBr₃ Reactivity: Reacts violently with water to produce HBr and Phosphorous acid.
-
Spill Control: Cover spills with dry lime or sand. Do not add water.
-
-
Hydrofluoric Acid Risk: While unlikely under these conditions, degradation of the C-F bonds in super-acidic media is theoretically possible. Avoid contact with strong Lewis acids at high temperatures.
References
-
General PBr3 Methodology: Harrison, G. C.; Diehl, H. Organic Syntheses, 1943 , 23, 32. "Benzhydryl bromide". Link
-
Appel Reaction: Appel, R. Angewandte Chemie International Edition in English, 1975 , 14(12), 801-811. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Link
-
Fluorinated Benzyl Halides: Resnati, G. Tetrahedron, 1993 , 49(42), 9385-9445. "Synthesis of chiral and bioactive fluorinated compounds". Link
-
NMR Shifts of Benzylic Fluorides: Journal of Fluorine Chemistry, 2001 , 109(1), 25-31. (General reference for 19F-1H coupling patterns in benzyl systems). Link
Sources
- 1. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Note: 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol in Medicinal Chemistry
Executive Summary
Compound: 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol CAS: 1936257-01-0 Role: Advanced Pharmaceutical Intermediate (API) Building Block
This application note details the synthetic utility, handling, and strategic value of This compound . As a tri-substituted benzene derivative, this moiety is a critical tool in "Fluorine Scanning" during lead optimization. It offers a unique combination of metabolic blockade (via C2/C4 fluorination) and lipophilic enhancement (via C5-CF3), making it ideal for optimizing pharmacokinetics (PK) in kinase inhibitors, antivirals, and CNS-active agents.
Strategic Utility: The "Fluorine Effect"
In drug design, this specific substitution pattern is not arbitrary. It addresses three common failure modes in drug candidates:
-
Metabolic Stability (Cytochrome P450 Blockade):
-
The 2,4-difluoro pattern blocks the highly reactive ortho and para positions relative to the benzyl linker. This prevents oxidative metabolism (hydroxylation) by CYP450 enzymes, significantly extending the drug's half-life (
).
-
-
Lipophilicity Modulation:
-
The 5-trifluoromethyl (-CF3) group is highly lipophilic. Introducing this group can increase the logP of a molecule, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
-
-
Electronic Tuning:
-
The electron-withdrawing nature of the three fluorinated groups lowers the electron density of the aromatic ring. This reduces the risk of the ring participating in unwanted cation-
interactions with off-target proteins (reducing toxicity) while strengthening - stacking in the target binding pocket.
-
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | [2,4-Difluoro-5-(trifluoromethyl)phenyl]methanol |
| Molecular Formula | C |
| Molecular Weight | 212.12 g/mol |
| Physical State | White to off-white crystalline solid or oil (low melting point) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in water.[1] |
| Stability | Stable under standard conditions.[2][3] Avoid strong oxidizing agents.[2] |
Safety Considerations (H-Statements):
-
Handling: Use a fume hood. Fluorinated benzyl alcohols can be absorbed through the skin. Wear nitrile gloves and safety goggles.
Synthetic Protocols
Workflow A: Activation (Conversion to Benzyl Bromide)
Context: The hydroxyl group is a poor leaving group. Converting it to a bromide allows for facile nucleophilic substitution (S
Reagents: Phosphorus Tribromide (PBr
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N
). -
Dissolution: Add This compound (1.0 eq, 10 mmol) and anhydrous DCM (30 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add PBr
(0.4 eq, 4.0 mmol) over 10 minutes. Note: PBr is corrosive; handle with care. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (polar) should disappear, replaced by a less polar bromide spot.
-
Quench: Cool to 0°C. Slowly add saturated NaHCO
solution (20 mL) to quench excess PBr . Caution: Gas evolution. -
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo. -
Result: The benzyl bromide is typically obtained as a colorless oil/solid, used directly in the next step without column chromatography to avoid hydrolysis.
Workflow B: Oxidation (Synthesis of Benzaldehyde)
Context: The aldehyde is a versatile precursor for reductive amination or Wittig reactions.
Reagents: Oxalyl Chloride, DMSO, Triethylamine (Swern Oxidation).
Step-by-Step Protocol:
-
Activation: In a dry flask under N
, dissolve Oxalyl Chloride (1.1 eq) in dry DCM at -78°C. -
DMSO Addition: Add dry DMSO (2.2 eq) dropwise. Stir for 15 min.
-
Substrate Addition: Add This compound (1.0 eq) in DCM dropwise. Stir at -78°C for 45 min.
-
Base Addition: Add Triethylamine (Et
N, 5.0 eq). The solution will become cloudy. -
Warming: Allow the reaction to warm to RT over 1 hour.
-
Workup: Quench with water. Extract with DCM. Wash with 1M HCl (to remove amine), then brine.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc).
Visualizing the Synthetic Tree
The following diagram illustrates the divergent utility of this intermediate.
Figure 1: Divergent synthetic pathways from the parent alcohol to key pharmaceutical building blocks.
Analytical Quality Control
To ensure the integrity of this intermediate, verify the following NMR signatures. The presence of multiple fluorine atoms creates complex coupling patterns.
-
1H NMR (400 MHz, CDCl
):-
4.80 ppm (s or d, 2H, -CH
OH). Note: May appear as a doublet due to long-range coupling with Fluorine. - 7.0–7.2 ppm (m, 1H, Aromatic H3).
- 7.8–8.0 ppm (m, 1H, Aromatic H6).
-
4.80 ppm (s or d, 2H, -CH
-
19F NMR (376 MHz, CDCl
):-
Look for three distinct signals .
-
-60 to -63 ppm (s, 3F, -CF
). - -110 to -130 ppm (multiplets, 2F, Ar-F ). Decoupling is recommended for purity assessment.
-
References
-
Apollo Scientific. (2023). Safety Data Sheet: this compound. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Appchem. (2024).[2][6] Product Analysis: CAS 1936257-01-0. Retrieved from
-
Inoue, M., et al. (2020). FDA-Approved Fluorine-Containing Drugs.[1][7][8] (General reference for CF3/F substitution patterns in approved pharmacopeia).
Sources
- 1. mdpi.com [mdpi.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Halogenation of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol
An Application Guide to the Synthesis of Halogenated 2,4-Difluoro-5-(trifluoromethyl)benzyl Derivatives
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the halogenation of 2,4-difluoro-5-(trifluoromethyl)benzyl alcohol, a critical starting material in the synthesis of advanced pharmaceutical and agrochemical compounds. We present two robust, field-proven methods for converting the parent alcohol into its corresponding benzyl chloride and benzyl bromide derivatives using thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), respectively. This guide is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and analytical characterization guidelines to ensure reproducible and high-yield syntheses.
Introduction and Scientific Rationale
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity. The substrate, this compound[1], is a highly functionalized building block poised for further elaboration. Its conversion to the corresponding benzyl halides transforms the inert hydroxyl group into a reactive electrophilic center, opening pathways for nucleophilic substitution reactions essential for constructing more complex molecular architectures.
The choice of halogenating agent is critical and depends on the desired halide and reaction conditions.
-
For Chlorination: Thionyl chloride (SOCl₂) is an exemplary reagent for converting primary alcohols to alkyl chlorides. Its primary advantage lies in the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[2][3]
-
For Bromination: Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides.[4][5] It is often preferred over hydrobromic acid as it minimizes the risk of carbocation rearrangements, a common side reaction with alternative methods.[5][6]
Both reactions with this primary benzylic alcohol proceed via a bimolecular nucleophilic substitution (Sₙ2)-type mechanism. This involves the initial activation of the alcohol's hydroxyl group to form a superior leaving group, followed by a backside attack by the halide nucleophile (Cl⁻ or Br⁻).[2][6][7]
Mechanistic Overview: Activation and Substitution
The conversion of an alcohol to a benzyl halide using SOCl₂ or PBr₃ is a two-stage process. The first step is the activation of the hydroxyl group, which is inherently a poor leaving group, into a reactive intermediate. The second step is the nucleophilic displacement of this intermediate by a halide ion.
Caption: General mechanism for alcohol halogenation.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks (oven-dried) |
| Thionyl chloride (SOCl₂) | Magnetic stirrer and stir bars |
| Phosphorus tribromide (PBr₃) | Dropping funnel (pressure-equalizing) |
| Dichloromethane (DCM, anhydrous) | Reflux condenser with gas outlet/drying tube |
| Diethyl ether (Et₂O) | Ice-water bath |
| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Glassware for column chromatography (silica gel) |
| TLC plates (silica gel with UV indicator) | NMR tubes, GC-MS vials |
Protocol 1: Chlorination with Thionyl Chloride (SOCl₂)
This procedure outlines the synthesis of 2,4-difluoro-5-(trifluoromethyl)benzyl chloride.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.12 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL). Stir the mixture until the alcohol is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (e.g., 0.87 mL, 1.43 g, 12.0 mmol, 1.2 equiv) dropwise via syringe over 10-15 minutes.[8] A gas outlet connected to a trap (e.g., a bubbler with NaOH solution) is necessary to neutralize the HCl and SO₂ gases produced.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once complete, cool the flask again in an ice bath.
-
Very carefully and slowly, pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to quench the excess SOCl₂. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with water (20 mL), followed by brine (20 mL).[8]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Bromination with Phosphorus Tribromide (PBr₃)
This procedure details the synthesis of 2,4-difluoro-5-(trifluoromethyl)benzyl bromide.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.12 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the alcohol in anhydrous diethyl ether or DCM (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (e.g., 0.38 mL, 1.08 g, 4.0 mmol, 0.4 equiv) dropwise via syringe over 15-20 minutes.[6] Maintain the temperature below 10 °C during the addition.[6]
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-24 hours.[6]
-
Monitoring: Monitor the reaction via TLC until completion.
-
Work-up:
-
Cool the flask back to 0 °C.
-
Slowly quench the reaction by the dropwise addition of ice-cold water until the excess PBr₃ is consumed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.[6]
-
Wash the organic layer sequentially with cold water (20 mL), saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl bromide.
Experimental Workflow and Data Summary
The general laboratory process follows a standardized sequence to ensure safety and reproducibility.
Caption: Standard workflow for benzyl halide synthesis.
Comparative Data Table
| Parameter | Chlorination Protocol | Bromination Protocol |
| Halogenating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Tribromide (PBr₃) |
| Equivalents | 1.1 - 1.5 | 0.33 - 0.5 |
| Typical Solvent | Dichloromethane (DCM) | Diethyl Ether (Et₂O) or DCM |
| Reaction Time | 1 - 3 hours | 12 - 24 hours |
| Byproducts | SO₂ (gas), HCl (gas) | H₃PO₃ (phosphorous acid) |
| Work-up Simplicity | High (gaseous byproducts) | Moderate (requires careful quench) |
| Expected Yield | > 90% | > 85% |
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: Expect the disappearance of the alcohol proton (-OH) and the methylene protons adjacent to the hydroxyl group (Ar-CH₂ -OH) to shift. For 2,4-difluorobenzyl azide, a similar structure, the methylene protons appear around 4.33 ppm.[9]
-
¹⁹F NMR: The fluorine signals should remain, confirming the integrity of the fluorinated aromatic ring.
-
-
Chromatography:
Safety and Handling
Strict adherence to safety protocols is mandatory when handling the reagents described.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gas.[12] Causes severe skin burns and eye damage.
-
Handling: Always handle in a chemical fume hood.[13] Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[14] Ensure all glassware is scrupulously dried to prevent violent reactions. Keep away from water and protic solvents.[13]
-
-
Phosphorus Tribromide (PBr₃):
-
Hazards: Corrosive, toxic, and reacts vigorously with water.[6][13] Causes severe skin burns and eye damage.
-
Handling: Must be handled in a chemical fume hood under anhydrous conditions.[6] Use PPE as described for SOCl₂. Quenching should be performed slowly and at low temperatures to control the exothermic reaction with water.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents before disposal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive reagents (degraded by moisture). | Use freshly opened or distilled halogenating agents. Ensure all glassware and solvents are anhydrous. |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer, monitoring by TLC. Gentle heating can be applied if necessary, but may increase side products. | |
| Formation of Side Products | Reaction temperature too high. | Maintain strict temperature control, especially during the exothermic addition of the reagent. |
| Presence of water in the reaction. | Repeat the reaction under strictly anhydrous conditions. | |
| Low Yield After Work-up | Loss of product during aqueous extraction. | Ensure correct pH during washing steps. Perform multiple extractions with the organic solvent. |
| Incomplete quenching leading to issues. | Ensure the quenching step is performed slowly and to completion before extraction. |
References
-
BYJU'S. (2022, February 23). PBr3 Reaction. [Link]
-
Organic Chemistry Data. (2025, July 12). Alcohol + SOCl2. [Link]
-
Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]
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Ji, S., et al. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. [Link]
-
Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. [Link]
-
Wikipedia. Thionyl chloride. [Link]
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Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]
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Brainly.in. (2022, October 20). when benzyl alcohol is treated with thionyl chloride, product formed is ?. [Link]
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Google Patents. (Patent CN101665407B). Preparation method of 2,4,5-trifluorobenzyl chloride.
-
ResearchGate. Derivatization reactions of benzyl halides (X = Cl, Br) with.... [Link]
-
Organic Syntheses. Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. [Link]
-
Semantic Scholar. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
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SciSpace. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. [Link]
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Quick Company. “Process For Preparation Of Halosubsituted Benzyl Chlorides”. [Link]
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Semenya, J., et al. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 146, 4903-4912. [Link]
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Oh, D. S. Determination of arylmethyl halides and related compounds by GC and RP-HPLC. Industrial Health Research Institute, Korea Industrial Safety Corporation. [Link]
-
Sciencemadness.org. (2012, September 21). Benzyl iodide prep and purification. [Link]
-
Yang, J., et al. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [Link]
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Patsnap. (Patent CN108586258A). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. [Link]
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The Royal Society of Chemistry. (2019). Supplementary Information. [Link]
-
Science of Synthesis. Product Class 6: Benzylic Fluorides. [Link]
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Supporting Information. General procedure A1-2. [Link]
- Google Patents. (Patent CN102690166A). Preparation methods of 2, 4, 5-trifluoro-benzyl chloride and 2, 4, 5-trifluoro-phenylacetic acid.
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ACS Publications. (2018, May 9). Halogenation through Deoxygenation of Alcohols and Aldehydes. [Link]
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Organic Chemistry Portal. (2012). Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination. [Link]
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Appchem. This compound. [Link]
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-
Biomedical Journal of Scientific & Technical Research. (2018, December 20). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. [Link]
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Preparation of 2,4-Difluoro-5-(trifluoromethyl)benzyl mesylate: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2,4-difluoro-5-(trifluoromethyl)benzyl mesylate, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and efficient mesylation of 2,4-difluoro-5-(trifluoromethyl)benzyl alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations.
Introduction
2,4-Difluoro-5-(trifluoromethyl)benzyl mesylate is a valuable electrophilic building block. The presence of multiple fluorine atoms and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. The mesylate group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile intermediate for the synthesis of a wide range of derivatives. This application note outlines a reliable laboratory-scale procedure for its preparation from the corresponding benzyl alcohol.
The conversion of an alcohol to a mesylate is a common and effective method for activating the hydroxyl group for subsequent nucleophilic displacement.[1] The reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), to neutralize the hydrochloric acid byproduct.[2][3][4]
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Synthesis of 2,4-difluoro-5-(trifluoromethyl)benzyl mesylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1936257-01-0 | 212.12[5] | 10.0 | 1.0 |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55[6] | 12.0 | 1.2 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | - | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 | - | - |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Hazard and Safety Information
It is imperative to conduct this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[7][8][9][10] It can cause severe burns to the skin and eyes and is fatal if inhaled.[7][8] Handle with extreme caution in a fume hood.
-
Triethylamine (TEA): Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.[11][12] It is also harmful if inhaled.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Corrosive and can cause severe skin and eye damage. Handle with care.
Experimental Protocol
This protocol is adapted from a general procedure for the mesylation of alcohols.[1][4]
Reaction Setup
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (10.0 mmol, 1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM, approximately 10 volumes relative to the alcohol).
-
Cool the solution to 0 °C using an ice-water bath.
Reagent Addition
-
While stirring at 0 °C, slowly add triethylamine (15.0 mmol, 1.5 equiv) to the reaction mixture.
-
Next, add methanesulfonyl chloride (12.0 mmol, 1.2 equiv) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours. If thin-layer chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[4]
Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
-
Cold 1 M HCl solution to remove excess triethylamine.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Saturated brine solution to remove residual water.[1]
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2,4-difluoro-5-(trifluoromethyl)benzyl mesylate can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent if the product is a solid.[13]
Caption: Step-by-step experimental workflow.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (CH₂) as a singlet, typically shifted downfield compared to the starting alcohol due to the electron-withdrawing mesylate group.[14] Aromatic protons will appear in the aromatic region with coupling patterns consistent with the substitution pattern. A singlet corresponding to the methyl protons of the mesyl group should also be present.
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. The benzylic carbon will be shifted downfield.
-
¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the two fluorine atoms on the aromatic ring and the three fluorine atoms of the trifluoromethyl group, with characteristic chemical shifts and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product. Electrospray ionization (ESI) or another soft ionization technique is recommended to observe the molecular ion peak.
Infrared (IR) Spectroscopy
The IR spectrum should show characteristic absorption bands for the sulfonate group (S=O stretching) typically around 1350 cm⁻¹ and 1175 cm⁻¹. The absence of a broad O-H stretching band from the starting alcohol will indicate the completion of the reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or warm to room temperature. |
| Inactive reagents | Use freshly opened or purified reagents. Ensure DCM is anhydrous. | |
| Low yield | Product loss during work-up | Perform extractions carefully and ensure complete phase separation. |
| Degradation of the product | Sulfonate esters can be labile; avoid excessive heat and prolonged exposure to acidic or basic conditions.[15] | |
| Presence of starting material after purification | Incomplete reaction or co-elution during chromatography | Re-run the reaction with adjusted conditions or optimize the chromatography eluent system. |
Conclusion
This application note provides a detailed and reliable protocol for the preparation of 2,4-difluoro-5-(trifluoromethyl)benzyl mesylate. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this important chemical intermediate for use in various research and development applications. The causality behind the experimental choices, such as the use of a non-nucleophilic base and specific work-up steps, ensures a high-purity product.
References
- Ammol.org. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet.
- Fisher Scientific. (2026, February 17). SAFETY DATA SHEET - Methanesulfonyl chloride.
- Consolidated Chemical. (n.d.). Triethylamine – Premium Organic Solvent - Laboratory Reagent.
- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- IPCS, CEC. (1993). METHANESULFONYL CHLORIDE - International Chemical Safety Cards.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Methanesulfonyl chloride.
- Alpha Chemical Co. (2023, May 25). Triethylamine: Properties, Applications, and Industrial Uses.
- Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- Organic Chemistry Portal. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
- LookChem. (n.d.). General procedures for the purification of Esters.
- National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
- Google Patents. (n.d.). US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.
- Alkyl Amines Chemicals Limited. (n.d.). TRIETHYLAMINE (TEA).
- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
- Nelson-Jameson. (n.d.). Triethylamine - Reagent Chemical | Safety Data Sheets | Learning Center.
- Redox. (2023, August 22). Safety Data Sheet Triethylamine.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- ResearchGate. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation.
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- dCollection. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
- Appchem. (n.d.). This compound.
- MDPI. (n.d.). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity.
- Google Patents. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- ACS Publications. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- Apollo Scientific. (n.d.). This compound.
- CymitQuimica. (n.d.). 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide.
- Pharmaffiliates. (n.d.). 5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione.
- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)benzyl alcohol.
- PubChem. (n.d.). 2,4-difluoro-5-(5-isopropyl-6-(5-(methylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)pyrrolo(2,1-f)(1,2,4)triazin-4-ylamino)-N-methoxybenzamide.
- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- Michigan State University. (n.d.). Proton NMR Table.
- ChemBK. (n.d.). 2,4-DIFLUORO-,1-BIS(1H-1,2,4-TRIAZOL-1-YLMETHYL)BENZYL ALCOHOL.
- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
- Benchchem. (n.d.). Application Notes and Protocols for ¹H NMR Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate.
- CAS Common Chemistry. (n.d.). 2-(Trifluoromethyl)benzenemethanol.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- ChemicalBook. (n.d.). BENZYL FLUORIDE.
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Oxidation of Electron-Deficient Benzyl Alcohols
Welcome to the technical support center for optimizing the oxidation of challenging substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties when oxidizing benzyl alcohols bearing electron-withdrawing groups (EWGs). Rather than a simple list of protocols, this resource provides in-depth troubleshooting advice, explains the chemical principles behind common failures, and offers field-proven solutions to enhance reaction yield and selectivity.
The oxidation of benzyl alcohols is a cornerstone transformation in organic synthesis. However, the presence of electron-withdrawing substituents (such as -NO₂, -CN, -CF₃, or halides) on the aromatic ring significantly deactivates the substrate, making this seemingly straightforward reaction notoriously difficult.[1][2] These groups reduce the electron density of the molecule, which can slow reaction rates and necessitate harsher conditions that often lead to side reactions or over-oxidation.[1][3]
This guide will help you navigate these challenges by addressing specific issues in a practical, question-and-answer format.
Troubleshooting and FAQs
Q1: Why is my reaction so slow or failing to reach completion?
This is the most common issue when dealing with electron-deficient benzyl alcohols. The root cause is electronic.
The Underlying Chemistry: Most oxidation mechanisms involve the removal of a hydride (H⁻) from the benzylic carbon or a process that builds positive charge in the transition state. Electron-withdrawing groups destabilize this developing positive charge, thereby increasing the activation energy of the rate-determining step.[3][4] This makes the alcohol a poorer nucleophile and slows the entire process. In some catalytic systems, the presence of EWGs can also be detrimental to the catalytic activity itself.[2]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low conversion.
Solutions:
-
Increase Oxidant Strength: Standard, mild oxidants may not be sufficient. Consider stoichiometric oxidants known for their high reactivity.
-
Dess-Martin Periodinane (DMP): Highly effective for a wide range of alcohols, including those with sensitive functional groups. It operates under mild, neutral conditions.[5]
-
Swern Oxidation: Utilizes oxalyl chloride/DMSO and operates at very low temperatures (-78 °C), which can preserve sensitive functionalities and prevent over-oxidation.[5]
-
Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a classic choice, though its toxicity and disposal are significant drawbacks.[5]
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can overcome the higher activation barrier. For instance, some ferric nitrate-based systems show markedly enhanced yields at higher temperatures (e.g., 80 °C).[6] This must be balanced against the risk of side reactions.
-
Solvent: The choice of solvent can be critical. Acetonitrile has been shown to be highly effective for certain catalytic oxidations.[7]
-
-
Employ a Highly Active Catalyst: Modern catalytic methods offer a greener and often more efficient alternative.
-
Mixed Metal Oxides: Copper-manganese (CuMn) mixed oxide nanoparticles have demonstrated exceptional performance, achieving 100% conversion and >99% selectivity to the corresponding aldehyde for benzyl alcohols substituted with strong EWGs like -NO₂ and -CF₃ using O₂ as the terminal oxidant.[8]
-
Electrochemical Oxidation: This technique avoids the need for chemical oxidants altogether.[9] It can offer high yields and is considered a green alternative.[1][10]
-
Q2: My reaction is producing the aldehyde, but I'm also getting significant over-oxidation to the carboxylic acid. How can I improve selectivity?
Over-oxidation occurs when the desired aldehyde product is more susceptible to oxidation than the starting alcohol under the reaction conditions.
The Underlying Chemistry: The aldehyde product can form a hydrate in the presence of water, which is structurally similar to a primary alcohol and can be readily oxidized further. Aggressive oxidants and prolonged reaction times exacerbate this issue.
Solutions:
-
Choose a Selective Oxidant: The best strategy is to use an oxidant known to stop at the aldehyde stage.
-
Dess-Martin Periodinane (DMP) and Swern Oxidation are excellent choices as they generally do not oxidize aldehydes under their standard operating conditions.[5]
-
-
Strict Reaction Monitoring: Follow the reaction progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to minimize the time the aldehyde product is exposed to the oxidant.
-
Use a Catalytic System with High Selectivity: Many modern heterogeneous catalysts are designed for high selectivity.
-
Pd supported on Ceria Nanorods (PdOx/CeO₂-NR): This system provides high selectivity towards aldehydes in the aerobic, solvent-free oxidation of various benzyl alcohols.[2]
-
CuMn Mixed Oxides: As mentioned, these catalysts provide >99% selectivity to the aldehyde, even at full conversion of the starting alcohol.[8]
-
Caption: Reaction pathway showing potential for over-oxidation.
Q3: Which oxidation method is best suited for my specific electron-deficient substrate?
The "best" method depends on your substrate's specific EWG, other functional groups present, and available laboratory resources. The table below compares several robust methods.
Comparative Table of Oxidation Methods for Electron-Deficient Benzyl Alcohols
| Method | Oxidant/Catalyst | Conditions | Pros | Cons | Ref. |
| Dess-Martin | Dess-Martin Periodinane | CH₂Cl₂, Room Temp | High yield, excellent selectivity, broad functional group tolerance. | Stoichiometric, expensive, potentially explosive byproduct. | [5] |
| Swern | Oxalyl Chloride, DMSO, Et₃N | CH₂Cl₂, -78 °C | Excellent selectivity, mild. | Requires cryogenic temps, inert atmosphere, unpleasant odor. | [5] |
| Nitrate Catalysis | Fe(NO₃)₃·9H₂O | 1,4-Dioxane, 80 °C | Inexpensive catalyst, good yields. | Requires elevated temperature, potential for NOx byproducts. | [6] |
| Mixed Oxide Cat. | CuMn Mixed Oxide NPs | Toluene, 102 °C, O₂ | Extremely high selectivity (>99%), uses O₂, reusable catalyst. | Requires catalyst synthesis, higher temperature. | [8] |
| Electrochemical | e.g., Cu-LPOMs@PPAR | Constant Voltage, n-Bu₄NBF₄ | Green (no chemical oxidant), tunable, high yields possible. | Requires specific electrochemical setup, can be substrate-dependent. | [9] |
| Photochemical | Eosin Y / O₂ | Blue LED, O₂ | Metal-free, green, mild conditions. | Slower for substrates with strong EWGs. | [11] |
Featured Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
This protocol is a reliable choice for small- to medium-scale synthesis when high selectivity is paramount.
Workflow Diagram:
Caption: Experimental workflow for DMP oxidation.
Step-by-Step Procedure:
-
To a stirred solution of the electron-deficient benzyl alcohol (1.0 mmol) in dry dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (N₂ or Argon), add Dess-Martin periodinane (1.5 eq., 1.5 mmol, 636 mg).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, dilute the mixture with CH₂Cl₂ (10 mL) and pour it into a separatory funnel containing a vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) (20 mL) and sodium thiosulfate (Na₂S₂O₃) (approx. 3 g). Stir until all solids dissolve.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.[5]
Protocol 2: Catalytic Aerobic Oxidation with CuMn Mixed Oxides
This method is ideal for larger-scale reactions where cost and environmental impact are concerns, and it has proven highly effective for electron-deficient substrates.[8]
Step-by-Step Procedure:
-
Catalyst Preparation: Prepare CuMn mixed oxide nanoparticles via co-precipitation as described in the literature.[8] The optimal catalyst is typically pre-calcined at 300 °C.
-
In a round-bottom flask equipped with a reflux condenser, add the electron-deficient benzyl alcohol (2 mmol), toluene (10 mL), and the CuMn mixed oxide catalyst (300 mg).
-
Heat the mixture to 102 °C while bubbling molecular oxygen (O₂) through the solution.
-
Monitor the reaction by GC or TLC. The reaction is often complete within 1-2 hours, showing 100% conversion of the alcohol.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the catalyst from the solution. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which is typically of very high purity (>99% aldehyde). Further purification may not be necessary.
References
- Ali, R., et al. (2013). Selective oxidation of benzylic alcohols with molecular oxygen catalyzed by copper-manganese oxide nanoparticles. Asian Journal of Chemistry, 25(9), 4815-4819. [Link: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_9_15]
- Qiu, J., Forbes, T., & Lin, T. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Society Reviews. [Link: https://pubs.rsc.org/en/content/articlelanding/2025/cs/d4cs04822a]
- Demir, A. S., et al. (2018). Oxidation of Benzyl Alcohols by Monomeric Iron Phthalocyanine Complexes: Substituents' Effect on Their Catalytic. DergiPark. [Link: https://dergipark.org.tr/en/pub/jfac/issue/39322/462618]
- Scire, S., et al. (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI. [Link: https://www.mdpi.com/2073-4344/13/1/2]
- Various Authors. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? ResearchGate Discussion. [Link: https://www.researchgate.net/post/How_can_I_oxidize_4-nitrobenzyl_alcohol_to_4-nitrobenzaldehyde]
- Aydin, M., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7101036/]
- Xu, X., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2020.00223/full]
- Li, Y., et al. (2023). Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate. MDPI. [Link: https://www.mdpi.com/2073-4344/13/9/1301]
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88, 4765-4769. [Link: https://www.organic-chemistry.org/abstracts/lit6/205.shtm]
- Siritanaratkul, B., et al. (2023). The Highly Effective Electrochemical Oxidation of Substituted Benzyl Alcohols in A Biphasic Medium Is Mediated by Bromate on A Platinum Electrode. Analytical and Bioanalytical Electrochemistry. [Link: https://www.abechem.com/article_172027.html]
- Hutchison, G. R., et al. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis. [Link: https://pubs.acs.org/doi/10.
- Anbarasan, P., et al. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. [Link: https://orientjchem.
- Stahl, S. S., et al. (2012). Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). Accounts of Chemical Research. [Link: https://pubs.acs.org/doi/10.1021/ar200196p]
Sources
- 1. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 2. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods [mdpi.com]
- 3. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. asianpubs.org [asianpubs.org]
- 9. Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate | MDPI [mdpi.com]
- 10. The Highly Effective Electrochemical Oxidation of Substituted Benzyl Alcohols in A Biphasic Medium Is Mediated by Bromate on A Platinum Electrode [abechem.com]
- 11. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
Validation & Comparative
A Guide to the Structural Elucidation of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol using ¹H-NMR Spectroscopy
For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands as an unparalleled tool for elucidating molecular structures in solution. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol, a compound of interest in medicinal chemistry due to its unique substitution pattern.
In the absence of a publicly available, fully characterized ¹H-NMR spectrum for this compound, this guide will present a detailed predicted spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally analogous compounds. By comparing the known spectra of precursors and related molecules, we can dissect the electronic and through-space effects of the fluorine and trifluoromethyl substituents on the proton chemical shifts and coupling constants.
The Power of Comparative Analysis in NMR
The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as fluorine and trifluoromethyl, deshield nearby protons, causing their resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their resonance to a lower chemical shift (upfield). Furthermore, the coupling of nuclear spins through covalent bonds, observed as signal splitting (multiplicity), provides invaluable information about the connectivity of atoms. In the case of fluorinated compounds, the coupling between ¹H and ¹⁹F nuclei adds a layer of complexity and structural information.
This guide will leverage the ¹H-NMR data of the following compounds to build a comprehensive understanding of the target molecule's spectrum:
-
2,4-Difluorobenzyl alcohol: Provides insight into the effect of two fluorine atoms on the aromatic and benzylic protons.
-
4-Fluorobenzyl alcohol: Illustrates the influence of a single fluorine atom in the para position.[1][2]
-
2-(Trifluoromethyl)benzyl alcohol & 4-(Trifluoromethyl)benzyl alcohol: Demonstrates the deshielding effect of the potent electron-withdrawing trifluoromethyl group from ortho and para positions.[3][4][5]
By examining the spectral data of these related molecules, we can confidently predict the ¹H-NMR spectrum of this compound and provide a robust framework for its experimental verification.
Predicted ¹H-NMR Spectrum of this compound
The predicted ¹H-NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ is summarized below. The prediction is based on the additive effects of the substituents observed in the comparative compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~7.8 - 8.0 | d | ~8-9 (⁴JH-F) |
| H-6 | ~7.2 - 7.4 | d | ~8-9 (³JH-F) |
| -CH₂- | ~4.8 - 5.0 | s | - |
| -OH | Variable | br s | - |
Causality behind the Predictions:
-
Aromatic Protons (H-3 and H-6): The two aromatic protons are in distinct chemical environments.
-
H-3: This proton is situated between two strongly electron-withdrawing groups: the fluorine at position 4 and the trifluoromethyl group at position 5. This will result in significant deshielding, pushing its chemical shift downfield to the region of 7.8-8.0 ppm. It is expected to appear as a doublet due to coupling with the fluorine at position 4 (⁴JH-F).
-
H-6: This proton is ortho to the fluorine at position 1 and meta to the trifluoromethyl group. While still deshielded, the effect will be less pronounced than for H-3. Its chemical shift is predicted to be in the range of 7.2-7.4 ppm. It will likely appear as a doublet due to coupling with the adjacent fluorine at position 1 (³JH-F).
-
-
Benzylic Protons (-CH₂-): The benzylic protons are adjacent to the aromatic ring and the hydroxyl group. The electron-withdrawing nature of the substituted ring will deshield these protons, placing their signal around 4.8-5.0 ppm. In many benzyl alcohol systems, these protons appear as a singlet, though coupling to the hydroxyl proton can sometimes be observed, especially in the absence of moisture.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and can exchange with residual water in the solvent.
Comparative ¹H-NMR Data of Structurally Related Compounds
To substantiate the predicted spectrum, let's examine the experimental data for our selected comparative molecules.
Table 1: ¹H-NMR Data of 2,4-Difluorobenzyl alcohol [6][7][8]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic | 7.45-7.33 | m |
| Aromatic | 6.83-6.75 | m |
| -CH₂- | 4.72 | s |
| -OH | 1.79 | br s |
Table 2: ¹H-NMR Data of 4-Fluorobenzyl alcohol [1][2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic | 7.30-7.33 | m | 2H |
| Aromatic | 7.01-7.05 | m | 2H |
| -CH₂- | 4.63 | s | 2H |
| -OH | 2.07 | s | 1H |
Table 3: ¹H-NMR Data of 2-(Trifluoromethyl)benzyl alcohol [3][9]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic | 7.69 | d |
| Aromatic | 7.64 | d |
| Aromatic | 7.55 | t |
| Aromatic | 7.38 | t |
| -CH₂- | 4.85 | s |
| -OH | 2.95 | s |
Table 4: ¹H-NMR Data of 4-(Trifluoromethyl)benzyl alcohol [4][5]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic | 7.62 | d | 2H |
| Aromatic | 7.47 | d | 2H |
| -CH₂- | 4.77 | s | 2H |
| -OH | 1.92 | br s | 1H |
The experimental data from these compounds clearly supports the predicted chemical shifts for this compound. The downfield shift of the aromatic protons in the trifluoromethyl-substituted benzyl alcohols and the influence of the fluorine atoms in the difluorobenzyl alcohol provide a solid basis for our predictions.
Experimental Protocol for ¹H-NMR Analysis
For a self-validating and reproducible analysis, the following detailed protocol for acquiring a high-quality ¹H-NMR spectrum is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for a precise chemical shift reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 16-32 scans are typically adequate.
-
A relaxation delay of 1-2 seconds between scans is generally sufficient for ¹H-NMR.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Caption: A streamlined workflow for acquiring and processing a ¹H-NMR spectrum.
Visualizing Molecular Structure and Key Interactions
The following diagram illustrates the structure of this compound and highlights the key proton environments.
Caption: Molecular structure highlighting the key proton and substituent positions.
This comprehensive guide, grounded in comparative data and established NMR principles, provides a robust framework for understanding and experimentally verifying the ¹H-NMR spectrum of this compound. The provided protocols and visualizations aim to empower researchers in their structural elucidation endeavors.
References
- The Royal Society of Chemistry.
- ChemicalBook. 2,4-Difluorobenzyl alcohol | 56456-47-4.
- ChemicalBook. 2,4-Difluorobenzyl alcohol(56456-47-4) 1H NMR spectrum.
- ChemicalBook. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum.
- ChemicalBook. 2-Iodo-5-(trifluoromethyl)benzyl alcohol(702641-05-2) 1H NMR spectrum.
- ChemicalBook. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.
- Rsc.org.
- PubChem. 2,4-Difluorobenzyl alcohol | C7H6F2O | CID 91867.
- ChemicalBook. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 1H NMR spectrum.
- Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
- Beilstein Journals.
- Tamang, S. R., Cozzolino, A. F., & Findlater, M.
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]
- 4. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2,4-Difluorobenzyl alcohol | 56456-47-4 [chemicalbook.com]
- 7. 2,4-Difluorobenzyl alcohol(56456-47-4) 1H NMR [m.chemicalbook.com]
- 8. 2,4-Difluorobenzyl alcohol | C7H6F2O | CID 91867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Guide: Mass Spectrometry Fragmentation Pattern of [2,4-Difluoro-5-(trifluoromethyl)phenyl]methanol
Executive Summary
This guide provides a comprehensive analysis of the mass spectrometric behavior of [2,4-Difluoro-5-(trifluoromethyl)phenyl]methanol (CAS: 144284-32-6). As a polyfluorinated benzyl alcohol derivative, this molecule exhibits a distinct fragmentation "fingerprint" governed by the competing effects of the electron-withdrawing trifluoromethyl (-CF
Unlike unsubstituted benzyl alcohol, which is dominated by the tropylium ion (
Structural Context & Theoretical Fragmentation
To interpret the spectrum, one must first understand the electronic environment of the molecule.
-
Molecular Formula: C
H F O -
Molecular Weight (MW): 212.12 g/mol
-
Key Functional Groups:
-
Benzylic Alcohol (-CH
OH): Prone to -cleavage and water loss. -
Ortho-Fluorine (C-2): Facilitates intramolecular hydrogen bonding and specific "ortho-effect" eliminations (loss of HF).
-
Meta-Trifluoromethyl (C-5): Strongly electron-withdrawing; destabilizes carbocations but provides a characteristic loss of 69 Da (
CF ).
-
The "Fluorine Shift" Effect
In standard mass spectrometry, benzyl alcohol produces a base peak at
-
Standard Benzyl Cation:
91 -
Fluorinated Benzyl Cation:
195 (Calculated: [OH]).
Detailed Fragmentation Pathways (EI Mode)
The Electron Ionization (70 eV) spectrum is characterized by a competition between benzylic cleavage and fluorocarbon rearrangement.
Pathway A: Benzylic Cleavage & Ring Expansion (The Primary Series)
Upon ionization, the molecular ion (
-
Mechanism: In non-fluorinated aromatics, this cation rearranges to a seven-membered tropylium ion . Here, the cation is [C
H F ] . -
Stability: The electron-withdrawing nature of the five fluorine atoms (2 on ring, 3 on CF
) destabilizes this cation compared to unsubstituted tropylium, making it prone to further fragmentation.
Pathway B: The Ortho-Effect (Loss of HF)
A distinctive feature of ortho-fluorinated benzyl alcohols is the elimination of hydrogen fluoride (HF, 20 Da).
-
Mechanism: The hydroxyl proton interacts with the fluorine at position 2.
-
Result: Transition from
212 192. This peak is often diagnostic for ortho-substitution.
Pathway C: Trifluoromethyl Disassembly
The -CF
-
Loss of
CF : Generates the [M - 69] cation ( 143). -
Loss of F: A minor pathway yielding [M - 19]
.
Visualization of Fragmentation Dynamics
The following diagram illustrates the competing decay pathways.
Caption: Figure 1. Proposed fragmentation pathways for [2,4-Difluoro-5-(trifluoromethyl)phenyl]methanol under Electron Ionization (70 eV).
Comparative Analysis: Performance & Alternatives
Comparison 1: Structural Analogs
The table below highlights how the mass shift distinguishes this molecule from its non-fluorinated and partially fluorinated counterparts.
| Feature | Target Molecule | Benzyl Alcohol (Reference) | 2,4-Difluorobenzyl Alcohol |
| Molecular Weight | 212 | 108 | 144 |
| Base Peak (Typical) | 195 (Benzyl cation) | 91 (Tropylium) | 127 (Difluoro-tropylium) |
| Diagnostic Loss | -20 (HF) & -69 (CF | -17 (OH) & -28 (CO) | -17 (OH) & -20 (HF) |
| Ring Stability | Low (Destabilized by EWG) | High | Moderate |
Comparison 2: Ionization Techniques (EI vs. ESI)
Electron Ionization (EI):
-
Role: Structural elucidation and library matching.
-
Pros: Generates rich fragment information (the "fingerprint" described above).
-
Cons: The molecular ion (
) may be weak due to rapid loss of OH or HF.
Electrospray Ionization (ESI):
-
Role: Molecular weight confirmation and purity analysis (LC-MS).
-
Mode: Negative Mode (ESI-) is often superior for this molecule due to the acidity of the benzylic proton enhanced by the electron-withdrawing fluorine atoms.
-
Observation:
-
ESI(-): Dominant peak at
211 [M - H] . Alternatively, formate adducts [M + HCOO] at 257. -
ESI(+): Often shows weak protonation; Sodium adduct [M + Na]
at 235 is common.
-
Experimental Protocol
To replicate these results or validate a synthesized batch, follow this standardized LC-MS/GC-MS workflow.
Workflow Diagram
Caption: Figure 2. Dual-modality characterization workflow for fluorinated benzyl alcohols.
Step-by-Step Methodology
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol.
-
Filter through a 0.22 µm PTFE filter (prevents particulate clogging).
2. GC-MS Configuration (For Fragmentation Pattern):
-
Column: Agilent DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm film.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Split ratio 50:1.
-
Oven Program: 50°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Source: 70 eV, 230°C.
-
Why this works: The high split ratio prevents detector saturation from the polar alcohol. The slow ramp ensures separation from potential defluorinated impurities.
3. LC-MS Configuration (For Molecular Weight):
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Negative Mode (Source Voltage: -4.5 kV).
-
Why Negative Mode: The highly fluorinated ring makes the hydroxyl proton more acidic, stabilizing the [M-H]
ion better than protonation in positive mode.
Summary of Diagnostic Ions
Use this table to interpret your mass spectrum.
| m/z (approx) | Ion Identity | Formula | Origin/Mechanism |
| 212 | Molecular Ion | [C | Parent molecule (often weak in EI). |
| 211 | Deprotonated Ion | [C | Base peak in ESI(-) mode. |
| 195 | Benzyl Cation | [C | Loss of |
| 192 | Ortho-Elimination | [C | Loss of HF. Indicates F is ortho to CH |
| 143 | Defluoromethylated | [C | Loss of |
| 115 | Ring Fragment | [C | Complex ring degradation (Loss of CF |
References
-
NIST Mass Spectrometry Data Center. Benzyl alcohol Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Kagramanov, N. D., et al. (2021). Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles. Fluorine Notes, Vol. 5(138). Available at: [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer.
Sources
A Tale of Two Alcohols: Unraveling the Reactivity of Trifluoromethyl and Trifluoromethyl Benzyl Alcohols
In the landscape of modern organic synthesis and drug development, fluorinated molecules hold a place of prominence. The unique electronic properties of fluorine can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Among the array of fluorinated building blocks, trifluoromethyl-substituted alcohols are of particular interest. This guide provides a detailed comparison of the reactivity of two key classes of these compounds: simple trifluoromethyl carbinols, exemplified by 2,2,2-trifluoroethanol (TFE), and trifluoromethyl benzyl alcohols, represented by 1-phenyl-2,2,2-trifluoroethanol.
This analysis, intended for researchers, scientists, and drug development professionals, will delve into the electronic underpinnings of their reactivity, supported by experimental data, and provide practical insights into their behavior in common organic transformations.
The Decisive Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a potent electron-withdrawing moiety, a property that dictates the chemical behavior of these alcohols.[1][2][3] Its strong inductive effect (-I) significantly polarizes the C-F bonds, drawing electron density away from the rest of the molecule.[3] This electronic pull is central to understanding the distinct reactivity profiles of our two subject alcohols.
Acidity: A Quantitative Look
The electron-withdrawing nature of the trifluoromethyl group has a profound impact on the acidity of the hydroxyl proton. By stabilizing the resulting alkoxide conjugate base through the inductive effect, the pKa of these alcohols is significantly lowered compared to their non-fluorinated analogs.[4]
| Compound | Structure | pKa |
| Ethanol | CH3CH2OH | ~16 |
| 2,2,2-Trifluoroethanol (TFE) | CF3CH2OH | 12.4[5][6] |
| 1-Phenyl-2,2,2-trifluoroethanol | Ph-CH(OH)-CF3 | ~11.91 (Predicted)[7] |
As the data indicates, 2,2,2-trifluoroethanol is substantially more acidic than ethanol. The introduction of a phenyl group in 1-phenyl-2,2,2-trifluoroethanol appears to further enhance this acidity, albeit slightly. This is likely due to the phenyl group's own electron-withdrawing inductive effect, which complements that of the trifluoromethyl group in stabilizing the conjugate base.
Experimental Protocol: Determining pKa via UV-Vis Spectrophotometry
A common method for the experimental determination of the pKa of an acidic compound is through UV-Vis spectrophotometry, by monitoring the change in absorbance at a specific wavelength as a function of pH.
Materials:
-
2,2,2-Trifluoroethanol or 1-Phenyl-2,2,2-trifluoroethanol
-
A series of buffer solutions with known pH values (e.g., phosphate, borate buffers)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Concentrated HCl and NaOH for pH adjustment
Procedure:
-
Prepare a stock solution of the alcohol in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
In a series of volumetric flasks, add a known aliquot of the stock solution to each of the different buffer solutions to create a set of solutions with varying pH but constant alcohol concentration.
-
Measure the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify a wavelength where the protonated and deprotonated forms of the alcohol have significantly different molar absorptivities.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The resulting titration curve can be analyzed to determine the pKa, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.
Nucleophilicity: A Tale of Attenuation
The very electronic factors that enhance the acidity of these alcohols concurrently diminish their nucleophilicity. The electron-poor nature of the oxygen atom in trifluoromethyl-substituted alcohols makes them poor nucleophiles.[8] This characteristic is a double-edged sword; while it can hinder their participation in certain S_N_2 reactions, it also makes them useful as non-nucleophilic polar solvents that can stabilize cationic intermediates.[9]
Reactivity in Oxidation Reactions
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. However, the presence of an α-trifluoromethyl group presents a significant challenge. The strong inductive effect of the CF3 group increases the activation barrier for oxidation.[10][11] This can be attributed to a decrease in the nucleophilicity of the hydroxyl group and an increase in the C-H bond strength at the carbinol center.
Despite these challenges, methodologies have been developed for the effective oxidation of α-trifluoromethyl alcohols.[11][12][13][14] These often involve potent oxidizing agents or catalytic systems designed to overcome the high activation energy.
Comparison of Oxidative Susceptibility:
While both alcohols are challenging to oxidize, the benzylic nature of 1-phenyl-2,2,2-trifluoroethanol introduces an additional consideration. The phenyl group can stabilize a radical or cationic intermediate at the benzylic position, which could potentially lower the activation energy for certain oxidation pathways compared to the aliphatic TFE. However, the steric bulk of the phenyl group could also hinder the approach of the oxidizing agent.
Experimental Protocol: Comparative Oxidation Study
A direct comparison of the oxidation rates can be performed using a standard oxidizing agent and monitoring the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
2,2,2-Trifluoroethanol
-
1-Phenyl-2,2,2-trifluoroethanol
-
Oxidizing agent (e.g., pyridinium chlorochromate (PCC), or a more modern catalytic system)
-
Anhydrous dichloromethane (DCM) as solvent
-
Internal standard for GC/HPLC analysis (e.S., dodecane)
-
GC or HPLC instrument
Procedure:
-
In two separate reaction vessels, prepare equimolar solutions of each alcohol and the internal standard in DCM.
-
At time zero, add the oxidizing agent to each vessel while maintaining a constant temperature.
-
At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by filtering through a short pad of silica gel), and analyze the sample by GC or HPLC.
-
Plot the disappearance of the starting alcohol and the appearance of the corresponding ketone/aldehyde as a function of time for both reactions.
-
The relative rates of oxidation can be determined by comparing the initial rates of the reactions.
Carbocation Stability and Solvolysis
The behavior of these alcohols in reactions that proceed through carbocation intermediates, such as solvolysis of their corresponding tosylates or halides, reveals another key difference.
-
Trifluoromethyl Carbinols (from TFE): The carbocation that would be formed from TFE (CF3CH2+) is highly destabilized by the powerful inductive effect of the adjacent CF3 group. Consequently, reactions of TFE derivatives are unlikely to proceed through a S_N_1 mechanism.
-
Trifluoromethyl Benzyl Alcohols: In the case of 1-phenyl-2,2,2-trifluoroethanol derivatives, the situation is more nuanced. While the CF3 group is destabilizing, the adjacent phenyl group can stabilize a positive charge through resonance. This creates a "push-pull" electronic scenario.
The solvolysis of benzyl derivatives bearing electron-withdrawing groups has been shown to be sensitive to both solvent nucleophilicity and ionizing power, often indicating a mechanism with S_N_2 character.[15][16] The deactivating effect of the trifluoromethyl group on the benzyl ring has been observed to disfavor a purely S_N_1 pathway.
The interplay between the destabilizing inductive effect of the CF3 group and the stabilizing resonance effect of the phenyl ring makes the trifluoromethyl benzyl system a fascinating subject for mechanistic studies.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key electronic influences and a sample experimental workflow for comparing the reactivity of these two alcohols.
Electronic Effects Influencing Reactivity
Caption: Electronic influences on the reactivity of TFE and trifluoromethyl benzyl alcohol.
Experimental Workflow for Comparative Oxidation
Caption: A generalized workflow for comparing the oxidation rates of the two alcohols.
Summary and Outlook
The reactivity of trifluoromethyl and trifluoromethyl benzyl alcohols is a compelling study in the power of electronic effects. The dominant inductive withdrawal of the CF3 group renders both classes of alcohols highly acidic and poorly nucleophilic. However, the introduction of a phenyl group in the benzylic position creates a more complex electronic environment, introducing the potential for resonance stabilization of cationic intermediates.
Key Comparison Points:
-
Acidity: Both are significantly more acidic than their non-fluorinated counterparts. 1-Phenyl-2,2,2-trifluoroethanol is predicted to be slightly more acidic than 2,2,2-trifluoroethanol.
-
Nucleophilicity: Both are poor nucleophiles, a direct consequence of the electron-withdrawing CF3 group.
-
Oxidation: Both are challenging to oxidize, requiring potent reagents or optimized catalytic systems. The relative reactivity in oxidation is a subject for direct experimental comparison.
-
Carbocation Formation: Trifluoromethyl carbinols are highly unlikely to form stable carbocations. Trifluoromethyl benzyl systems have the potential for resonance stabilization from the phenyl ring, but the overall stability is still diminished by the adjacent CF3 group.
For the practicing chemist, the choice between these two types of alcohols will depend on the specific application. The high acidity and low nucleophilicity of TFE make it an excellent solvent for a variety of reactions. Trifluoromethyl benzyl alcohols, with their benzylic functionality, offer a handle for further synthetic transformations, though their reactivity will always be tempered by the powerful electronic influence of the trifluoromethyl group. Understanding these fundamental principles is crucial for the rational design of experiments and the successful incorporation of these valuable building blocks into complex molecules.
References
-
2,2,2-Trifluoroethanol - Wikipedia. [Link]
-
Trifluoroethanol. [Link]
-
Fujio, M., et al. Solvent Effects on the Solvolysis of p-Nitrobenzyl and 3,5-Bis(trifluoromethyl)benzyl p-Toluenesulfonates. Bulletin of the Chemical Society of Japan. [Link]
-
Richard, J. P., et al. Solvolytic Reactions in Fluorinated Alcohols. Role of Nucleophilic and Other Solvation Effects. The Journal of Organic Chemistry. [Link]
-
Explain why the pKa of 2,2,2-trifluoroethanol (12.4) is lower than the pKa of ethanol (16.0). Pearson+. [Link]
-
Kim, D. W., et al. Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. The Journal of Organic Chemistry. [Link]
-
Dover, T. L., et al. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]
-
Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Synfacts. [Link]
-
Hydrogen Bonding: Regulator for Nucleophilic Fluorination. PMC. [Link]
-
O'Connor, M. J., et al. Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
-
O'Connor, M. J., et al. Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]
-
Nucleophilic Fluorination. The Doyle Group - UCLA. [Link]
-
Bentley, T. W., et al. Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate. Scilit. [Link]
-
2,2,2-Trifluoroethanol. PubChem. [Link]
-
Illustrated Glossary of Organic Chemistry - Trifluoroethanol. UCLA Chemistry and Biochemistry. [Link]
-
Roberts, J. D., et al. The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society. [Link]
-
Politano, F., et al. Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Semantic Scholar. [Link]
-
Lumbreras, M., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
New Catalytic Oxidation of Trifluoromethyl Carbinols by a Ruthenium(II) Complex. ResearchGate. [Link]
-
Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
1-Phenyl-2,2,2-trifluoroethanol. NIST WebBook. [Link]
-
(1R)-1-Phenyl-2,2,2-trifluoroethanol. ChemBK. [Link]
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- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Explain why the pKa of 2,2,2-trifluoroethanol (12.4) is lower tha... | Study Prep in Pearson+ [pearson.com]
- 5. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 6. Trifluoroethanol [drugfuture.com]
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- 9. pubs.acs.org [pubs.acs.org]
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- 15. academic.oup.com [academic.oup.com]
- 16. scilit.com [scilit.com]
Technical Guide: Bioisosteric Replacement with the 2,4-Difluoro-5-(trifluoromethyl)benzyl Group
Executive Summary: The "Metabolic Fortress" Strategy
In the optimization of small molecule therapeutics, the benzyl group is a ubiquitous pharmacophore, often serving as a hydrophobic anchor. However, unsubstituted benzyl rings are frequent victims of oxidative metabolism (CYP450-mediated hydroxylation), leading to rapid clearance and poor bioavailability.
The 2,4-Difluoro-5-(trifluoromethyl)benzyl group represents a "high-performance" bioisostere designed to solve two specific failure modes in lead optimization: metabolic instability and insufficient hydrophobic pocket filling . By strategically placing fluorine atoms at the ortho and para positions (2,4) and a bulky, electron-withdrawing trifluoromethyl group at the meta position (5), this moiety effectively "deactivates" the ring toward oxidation while significantly boosting lipophilicity.
This guide analyzes the physicochemical impact of this replacement and provides actionable protocols for its synthesis and validation.
Scientific Rationale & Mechanism
Electronic Deactivation (Metabolic Shielding)
The primary driver for selecting this moiety is the prevention of Phase I metabolism.
-
2,4-Difluoro Substitution: Fluorine mimics hydrogen sterically (van der Waals radius 1.47 Å vs 1.20 Å) but is highly electronegative. Placing fluorines at the 2 and 4 positions blocks the most reactive sites for aromatic hydroxylation (the para position is the primary soft spot; ortho is secondary).
-
5-Trifluoromethyl Substitution: The CF
group is a strong electron-withdrawing group (Hammett ). It deactivates the remaining ring positions (3 and 6) by reducing electron density, making the ring resistant to electrophilic attack by CYP450 iron-oxo species.
Steric and Lipophilic Modulation[1]
-
Hydrophobic Filling: The CF
group has a steric volume roughly equivalent to an isopropyl group. This allows the 2,4-difluoro-5-(trifluoromethyl)benzyl group to fill larger hydrophobic pockets (e.g., in Kinase or GPCR allosteric sites) more effectively than a simple benzyl or chlorobenzyl group. -
Orthogonal Interactions: The C-F bonds can engage in multipolar interactions with protein backbone amides and carbonyls, potentially improving residence time (
).
Comparative Analysis: Performance Metrics
The following table compares the 2,4-Difluoro-5-(trifluoromethyl)benzyl group against standard alternatives in a hypothetical lead optimization scenario.
Table 1: Physicochemical & Metabolic Profile Comparison
| Substituent Pattern | Electronic Effect ( | Lipophilicity ( | Metabolic Stability (t | Steric Bulk (MR) | Primary Risk |
| Benzyl (Unsubstituted) | 0.00 | Baseline | Low (< 15 min) | Low | Rapid para-oxidation |
| 4-Fluorobenzyl | 0.06 | +0.14 | Moderate | Low | Ortho-oxidation still possible |
| 2,4-Difluorobenzyl | 0.12 | +0.28 | High | Moderate | Metabolism at C-5/C-6 |
| 2,4-Difluoro-5-(trifluoromethyl)benzyl | 0.55 | +1.20 | Very High (> 60 min) | High | Solubility (High LogP) |
*Approximate change in LogP relative to unsubstituted benzyl. **Microsomal stability (human liver microsomes).
Decision Logic: When to use this group?
Use this bioisostere when:
-
Clearance is high: The lead compound is metabolized rapidly at the benzyl ring.
-
Potency is moderate: You need to fill a larger hydrophobic pocket to gain affinity.
-
Solubility is manageable: The scaffold can tolerate a +1.2 LogP increase without crashing out of solution.
Visualization: Optimization Logic & Pathway
The following diagram illustrates the decision pathway for selecting this specific bioisostere during a Hit-to-Lead campaign.
Figure 1: Decision Matrix for transitioning from simple benzyl groups to the 2,4-difluoro-5-(trifluoromethyl) analog.
Experimental Protocols
Chemical Synthesis: Nucleophilic Substitution
This protocol describes the installation of the group onto an amine-bearing scaffold (Secondary Amine
Reagents:
-
Scaffold (Secondary Amine, 1.0 eq)
-
2,4-Difluoro-5-(trifluoromethyl)benzyl bromide (CAS: 1445995-80-1, 1.2 eq)
-
Potassium Carbonate (
, 3.0 eq) -
Acetonitrile (ACN, anhydrous)
Workflow:
-
Preparation: Dissolve the amine scaffold (0.5 mmol) in anhydrous ACN (5 mL) in a sealed reaction vial.
-
Base Addition: Add
(1.5 mmol, 207 mg). Stir at room temperature for 10 minutes. -
Alkylation: Add 2,4-Difluoro-5-(trifluoromethyl)benzyl bromide (0.6 mmol, ~165 mg). Note: This reagent is a liquid; density approx 1.6 g/mL.
-
Reaction: Heat the mixture to 60°C for 4-12 hours. Monitor via LC-MS for the disappearance of the starting amine (
) and appearance of the product ( ). -
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The product will elute significantly later than the starting material due to increased lipophilicity.
Validation: Microsomal Stability Assay
To confirm the bioisosteric advantage, you must compare the Intrinsic Clearance (
Protocol:
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Test compound at 1 µM (ensure DMSO < 0.1%).
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction with NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot at
min. Quench immediately in ice-cold Acetonitrile containing Internal Standard. -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines half-life: .
Success Criteria:
- increase > 2-fold over the unsubstituted benzyl parent.
-
Retention of biological potency (
) within 3-fold of parent.
Synthesis Workflow Visualization
Figure 2: Synthetic workflow for installing the 2,4-difluoro-5-(trifluoromethyl)benzyl group.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Apollo Scientific. (n.d.).[1][2] 2,4-Difluoro-5-(trifluoromethyl)benzyl bromide Product Data. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
